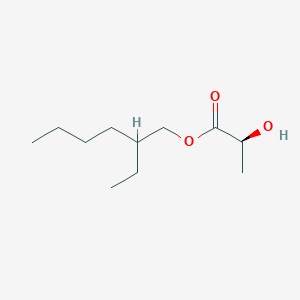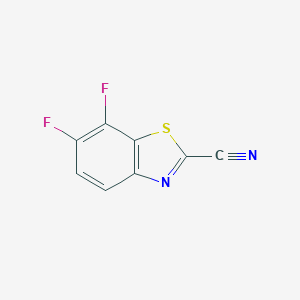
3-(3-Thienyl)-2-propyn-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Polythiophene
The compound has been used in the enzyme-catalyzed synthesis of water-soluble conjugated polythiophene poly [2- (3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS). This synthesis process is environmentally friendly and yields high results. The synthesized PTEBS has good solubility in water and ethanol, and its photoluminescence quenching implies successful exciton dissociation and separation at the interface of PTEBS and titanium dioxide (TiO2), which is beneficial for building solar cells using green processing methods .
Anticancer Activity
Di(3-thienyl)methanol, a compound related to “3-(3-Thienyl)-2-propyn-1-ol”, has been synthesized and screened against the T98G (brain cancer) cell line. The treatment induced cell death, growth inhibition, and cytogenetic damage (micronuclei formation), which were studied as cellular response parameters. Among the compounds, di(3-thienyl)methanol exhibited potent activity against T98G brain cancer cells .
Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)
Conjugated polythiophenes, which can be synthesized using “3-(3-Thienyl)-2-propyn-1-ol”, have received significant attention due to their nonlinear optical properties and electro-conductivity. They can be employed in electrical components such as OFETs and OSCs .
Antimicrobial, Anti HIV, and PTP1β Inhibitors
Thiophene derivatives, which include “3-(3-Thienyl)-2-propyn-1-ol”, have been used in the research of new antimicrobial therapeutic agents, anti HIV agents, and PTP1β inhibitors .
Tyrosine Kinase Inhibitor
Thiophene derivatives have also been used as tyrosine kinase inhibitors, which are pharmaceutical drugs that inhibit tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades .
Antioxidant, Anti-Inflammatory, and Analgesic
Thiophene derivatives have been used for their antioxidant, anti-inflammatory, and analgesic properties. These properties make them useful in the treatment of various diseases and conditions .
Safety And Hazards
The safety data sheet for (3-Thienyl)ethanol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a Category 4 flammable liquid . Precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
3-thiophen-3-ylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479440 | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)-2-propyn-1-ol | |
CAS RN |
170859-75-3 | |
| Record name | 3-(3-Thienyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-thienyl)-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





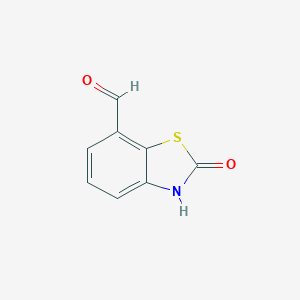
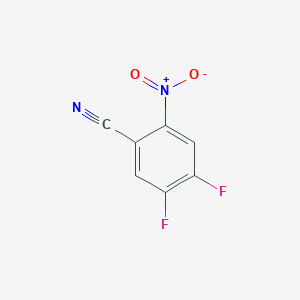
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
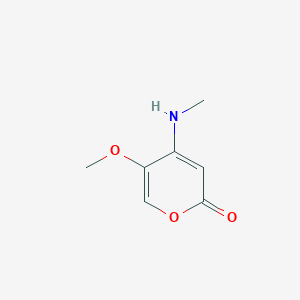


![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
